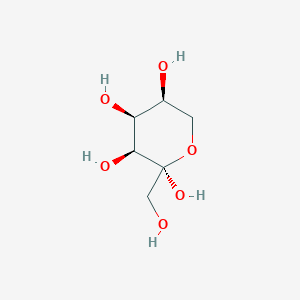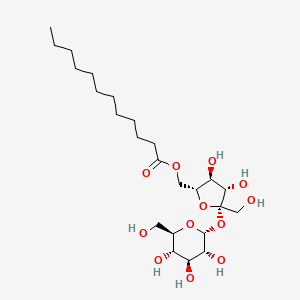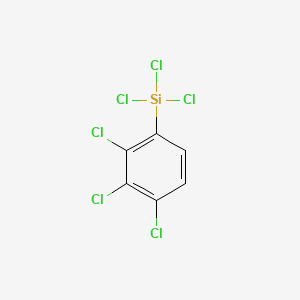
Trichloro(trichlorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(trichlorophenyl)silane is an organosilicon compound with the chemical formula C6H2Cl3SiCl3 . It is a derivative of phenylsilane, where the phenyl group is substituted with three chlorine atoms. This compound is known for its reactivity and is used as a precursor in the synthesis of various silicon-containing materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro(trichlorophenyl)silane can be synthesized through the direct chlorination of phenylsilane. The reaction involves the exposure of phenylsilane to chlorine gas under controlled conditions, typically at elevated temperatures. The reaction can be represented as follows:
C6H5SiH3+3Cl2→C6H2Cl3SiCl3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that ensure the efficient mixing of reactants and the control of reaction parameters such as temperature and pressure. The process may also include purification steps to remove by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(trichlorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, leading to the substitution of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Hydrochloric acid and phenylsilanetriol.
Substitution: Various substituted phenylsilane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trichloro(trichlorophenyl)silane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of trichloro(trichlorophenyl)silane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of electronegative chlorine atoms, making it susceptible to nucleophilic attack. This leads to the substitution of chlorine atoms with other functional groups, resulting in the formation of new silicon-containing compounds .
Comparaison Avec Des Composés Similaires
Trichlorosilane (HSiCl3): A simpler analog used in the production of ultrapure silicon for the semiconductor industry.
Methyltrichlorosilane (CH3SiCl3): Used in the synthesis of silicone resins and as a crosslinking agent.
Phenyltrichlorosilane (C6H5SiCl3): Similar to trichloro(trichlorophenyl)silane but without the additional chlorine substitutions on the phenyl ring.
Uniqueness: this compound is unique due to the presence of multiple chlorine atoms on both the silicon and phenyl groups, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex organosilicon compounds and materials .
Propriétés
Numéro CAS |
27137-86-6 |
|---|---|
Formule moléculaire |
C6H2Cl6Si |
Poids moléculaire |
314.9 g/mol |
Nom IUPAC |
trichloro-(2,3,4-trichlorophenyl)silane |
InChI |
InChI=1S/C6H2Cl6Si/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H |
Clé InChI |
SPOAMBDEEBRZSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[Si](Cl)(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

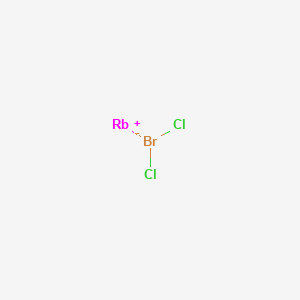
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)

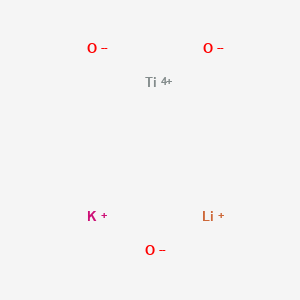

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)

![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)

